molecular formula C9H14N2O B7807448 N-(Prop-2-yn-1-yl)piperidine-2-carboxamide

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B7807448
M. Wt: 166.22 g/mol
InChI Key: ITGHXMUEDLNCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C9H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom and a carboxamide group at the second position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet. This method can be optimized for large-scale production by adjusting parameters such as flow rates, temperature, and pressure .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-tubercular agents and inhibitors of specific enzymes[][4].

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,8,10H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGHXMUEDLNCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.